molecular formula C11H18N2O5 B11753700 (2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid

(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid

Cat. No.: B11753700
M. Wt: 258.27 g/mol
InChI Key: RPEKVXSOLUPBLF-OTIXFSKASA-N
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Description

(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methoxyimino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

    Addition of the Methoxyimino Group: The methoxyimino group is added through a reaction with methoxyamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the methoxyimino group.

    Substitution: Substituted derivatives at the methoxyimino position.

Scientific Research Applications

(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The methoxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(hydroxyimino)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

    (2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(aminoimino)pyrrolidine-2-carboxylic acid: Contains an aminoimino group.

Uniqueness

(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxyimino group, which imparts distinct chemical and biological properties compared to its analogs.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H18N2O5

Molecular Weight

258.27 g/mol

IUPAC Name

(2S,4E)-4-methoxyimino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(16)13-6-7(12-17-4)5-8(13)9(14)15/h8H,5-6H2,1-4H3,(H,14,15)/b12-7+/t8-/m0/s1

InChI Key

RPEKVXSOLUPBLF-OTIXFSKASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C(=N/OC)/C[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=NOC)CC1C(=O)O

Origin of Product

United States

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